molecular formula C12H14N2O2 B2687793 N-[cyano(2-methoxyphenyl)methyl]propanamide CAS No. 1266997-67-4

N-[cyano(2-methoxyphenyl)methyl]propanamide

Cat. No. B2687793
CAS RN: 1266997-67-4
M. Wt: 218.256
InChI Key: SRDMYPFUBZEVBJ-UHFFFAOYSA-N
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Description

“N-[cyano(2-methoxyphenyl)methyl]propanamide” is an organic compound with the linear formula C22H18N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of cyanoacetamides, which “N-[cyano(2-methoxyphenyl)methyl]propanamide” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[cyano(2-methoxyphenyl)methyl]propanamide” is characterized by its linear formula C22H18N2O2 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.


Chemical Reactions Analysis

Cyanoacetamide derivatives, like “N-[cyano(2-methoxyphenyl)methyl]propanamide”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Safety and Hazards

Sigma-Aldrich provides “N-[cyano(2-methoxyphenyl)methyl]propanamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, specific safety and hazard information is not available in the current search results.

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(15)14-10(8-13)9-6-4-5-7-11(9)16-2/h4-7,10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDMYPFUBZEVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-methoxyphenyl)methyl]propanamide

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